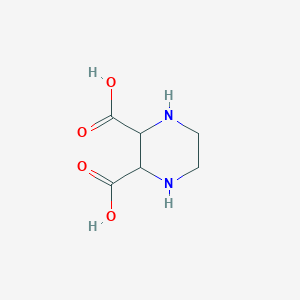
2,3-Piperazinedicarboxylicacid(6CI,7CI,9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Piperazinedicarboxylicacid(6CI,7CI,9CI) is an organic compound with the molecular formula C6H10N2O4 It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,3-piperazinedicarboxylic acid involves the oxidation of quinoxaline. The process typically uses potassium permanganate as the oxidizing agent in an aqueous medium. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for 2,3-piperazinedicarboxylic acid often involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of alternative oxidizing agents and catalysts may be explored to improve efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Piperazinedicarboxylicacid(6CI,7CI,9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can yield piperazine derivatives with different functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products
Oxidation: Various oxidized derivatives of piperazine.
Reduction: Piperazine derivatives with reduced functional groups.
Substitution: Substituted piperazine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,3-Piperazinedicarboxylicacid(6CI,7CI,9CI) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of 2,3-piperazinedicarboxylic acid involves its interaction with specific molecular targets. For example, it can act as a ligand, coordinating with metal ions to form complexes. These complexes can exhibit unique properties and activities, such as antimicrobial effects . Additionally, the compound may interact with biological receptors, influencing cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Pyrazinedicarboxylic acid: A similar compound with a pyrazine ring instead of a piperazine ring.
2,5-Piperazinedicarboxylic acid: Another derivative of piperazine with carboxylic acid groups at different positions.
Uniqueness
2,3-Piperazinedicarboxylicacid(6CI,7CI,9CI) is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a compound of significant interest in various research fields .
Eigenschaften
CAS-Nummer |
89601-09-2 |
|---|---|
Molekularformel |
C6H10N2O4 |
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
piperazine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H10N2O4/c9-5(10)3-4(6(11)12)8-2-1-7-3/h3-4,7-8H,1-2H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
ZLSOKZQPVJYNKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(C(N1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















